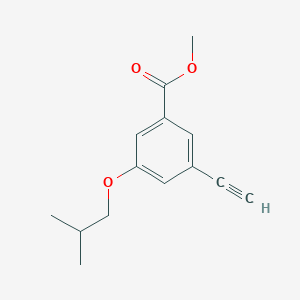

Methyl 3-ethynyl-5-isobutoxybenzoate

Description

Methyl 3-ethynyl-5-isobutoxybenzoate is a substituted benzoate ester featuring an ethynyl group at the 3-position and an isobutoxy moiety at the 5-position of the aromatic ring. The ethynyl group introduces rigidity and reactivity (e.g., via Sonogashira coupling), while the isobutoxy substituent enhances lipophilicity, influencing solubility and bioavailability.

Propriétés

Formule moléculaire |

C14H16O3 |

|---|---|

Poids moléculaire |

232.27 g/mol |

Nom IUPAC |

methyl 3-ethynyl-5-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C14H16O3/c1-5-11-6-12(14(15)16-4)8-13(7-11)17-9-10(2)3/h1,6-8,10H,9H2,2-4H3 |

Clé InChI |

VWVBHNHXURBWHL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC1=CC(=CC(=C1)C(=O)OC)C#C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-5-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 3-ethynylbenzoic acid.

Esterification: The carboxylic acid group of 3-ethynylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 3-ethynylbenzoate.

Industrial Production Methods

Industrial production methods for Methyl 3-ethynyl-5-isobutoxybenzoate would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the industrial process would need to consider cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-ethynyl-5-isobutoxybenzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Methyl 3-ethynyl-5-isobutoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 3-ethynyl-5-isobutoxybenzoate depends on its specific application

Ethynyl Group: Can participate in reactions involving nucleophiles or electrophiles.

Isobutoxy Group: Can influence the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Methyl 3-ethynyl-5-isobutoxybenzoate belongs to the broader class of substituted methyl benzoates. Key comparisons include:

Key Observations :

- Substituent Effects : The ethynyl group in Methyl 3-ethynyl-5-isobutoxybenzoate distinguishes it from diterpene esters (e.g., sandaracopimaric acid methyl ester) and aliphatic esters (e.g., methyl laurate). This group enables cross-coupling reactions, unlike the inert aliphatic chains in methyl laurate .

Analytical Characterization

While direct data for Methyl 3-ethynyl-5-isobutoxybenzoate are unavailable, analogous compounds provide benchmarks:

- NMR/FTIR : The ethynyl group would show a distinctive C≡C stretch (~2100 cm⁻¹) in FTIR, absent in diterpene esters. In <sup>1</sup>H NMR, the isobutoxy protons would resonate as a multiplet near δ 1.0–1.2 ppm (cf. methyl shikimate’s methyl groups at δ 3.7 ppm, Fig. 5A ).

- Chromatography : Gas chromatography (GC) retention times for methyl esters vary with substituent bulk. For example, Z-communic acid methyl ester elutes later than sandaracopimaric acid methyl ester due to increased molecular weight (Fig. 2, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.